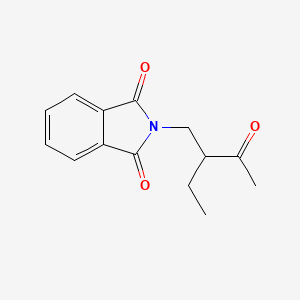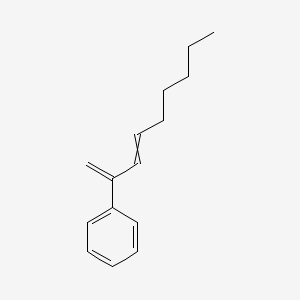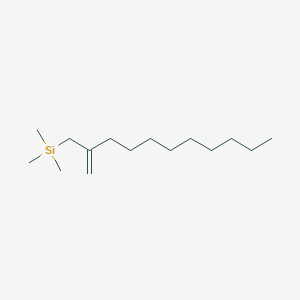
Trimethyl(2-methylideneundecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-methylideneundecyl)silane is an organosilicon compound with the molecular formula C15H32Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a 2-methylideneundecyl chain. Organosilanes like this compound are widely used in various fields due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methylideneundecyl)silane typically involves the reaction of chlorotrimethylsilane with an appropriate alkyl Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
ClSi(CH3)3+RMgX→RSi(CH3)3+MgXCl
In this reaction, RMgX represents the Grignard reagent, where R is the 2-methylideneundecyl group, and X is a halide (typically bromide or chloride). The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-methylideneundecyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used to oxidize the silicon-hydrogen bond.
Reduction: Hydrosilanes, including this compound, can reduce carbonyl compounds in the presence of a catalyst.
Substitution: Halogenating agents like chlorine or bromine can replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Halosilanes and other organosilicon compounds.
Applications De Recherche Scientifique
Trimethyl(2-methylideneundecyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings, as well as in the semiconductor industry for the deposition of thin films.
Mécanisme D'action
The mechanism of action of Trimethyl(2-methylideneundecyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Another organosilicon compound with a similar structure but different reactivity.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Trimethyl(2-methylideneundecyl)silane is unique due to its specific alkyl chain, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
113593-14-9 |
|---|---|
Formule moléculaire |
C15H32Si |
Poids moléculaire |
240.50 g/mol |
Nom IUPAC |
trimethyl(2-methylideneundecyl)silane |
InChI |
InChI=1S/C15H32Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h2,6-14H2,1,3-5H3 |
Clé InChI |
RQNIPBKWIYEOKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
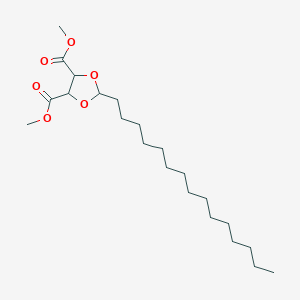
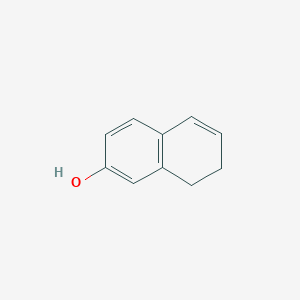
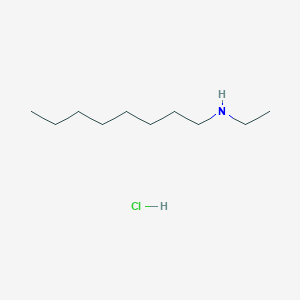
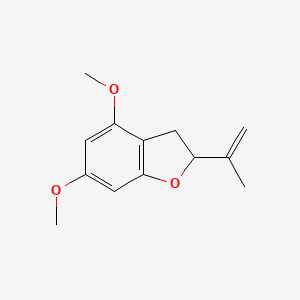

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
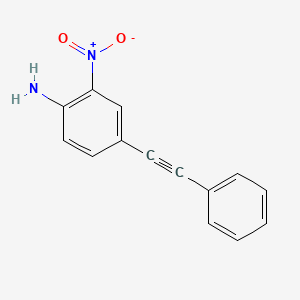
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

